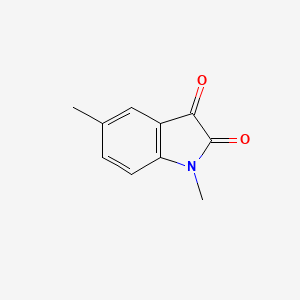
6-chloro-7-methyl-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
“6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular formula of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is C10H8ClNO2 . The structure includes a heterocyclic indole ring, a carboxylic acid group, and a chlorine atom .Physical And Chemical Properties Analysis
The molecular weight of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is 209.63 . It appears as a solid .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including those related to 6-chloro-7-methyl-1H-indole-2-carboxylic Acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural modification of indole compounds can lead to significant antiviral agents, which is a promising area for further research and development.
Anticancer Applications
The indole core is prevalent in compounds with antiproliferative effects against various cancer cell lines. Derivatives of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid may be synthesized and tested for their efficacy in inhibiting the growth of cancer cells, such as cervical carcinoma and leukemia . This application is crucial due to the ongoing need for novel cancer therapies.
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory activities. The modification of the indole scaffold, as seen in 6-chloro-7-methyl-1H-indole-2-carboxylic Acid, can lead to the development of new anti-inflammatory drugs. These compounds can be designed to target specific inflammatory pathways, offering potential treatments for various inflammatory disorders .
Antimicrobial Effects
The indole structure is associated with antimicrobial activity. Research into the derivatives of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid could yield new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens . This is particularly important in the face of increasing antibiotic resistance.
Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is an essential function in drug development. For instance, compounds based on 6-chloro-7-methyl-1H-indole-2-carboxylic Acid could be used to inhibit enzymes involved in disease pathways, such as those related to diabetes or neurodegenerative diseases .
Agricultural Chemicals
Indole compounds, including derivatives of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid, can be utilized in agriculture as growth promoters or pesticides. The indole ring is a key component in natural plant hormones, and synthetic analogs can be developed to enhance crop yields or protect plants from pests .
Synthetic Alkaloid Precursors
Indole derivatives serve as precursors in the synthesis of alkaloids, which are compounds with various pharmacological effects. The structural complexity of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid makes it a valuable starting point for the synthesis of complex alkaloids used in medicinal chemistry .
Hedgehog Pathway Inhibitors
Compounds derived from 6-chloro-7-methyl-1H-indole-2-carboxylic Acid have potential as inhibitors of the Hedgehog signaling pathway, which is implicated in the development of certain cancers. By targeting this pathway, researchers can develop new therapeutic agents for treating cancers that rely on Hedgehog pathway activation .
Safety and Hazards
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in the research of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” and other indole derivatives may include the development of new synthesis methods and further exploration of their biological activities.
Eigenschaften
IUPAC Name |
6-chloro-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFWFJPRJVRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253453 | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-methyl-1H-indole-2-carboxylic Acid | |
CAS RN |
383132-29-4 | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)
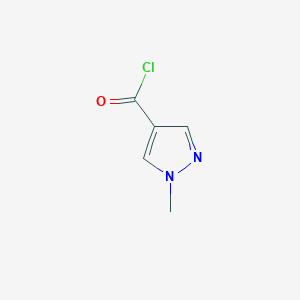
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)

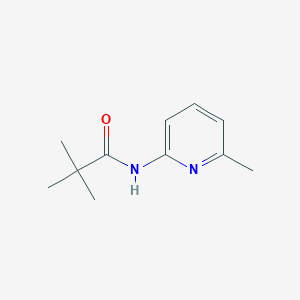
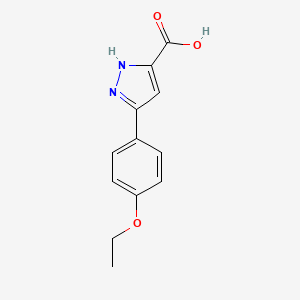
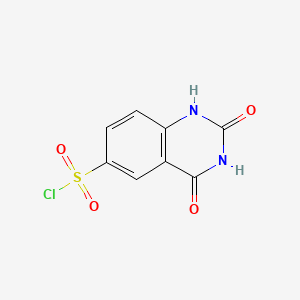
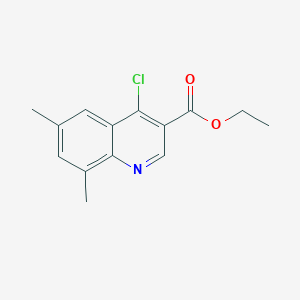
![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

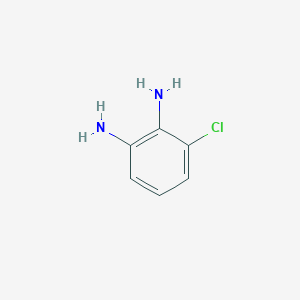
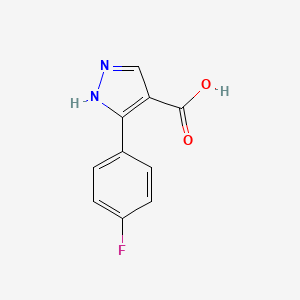
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
